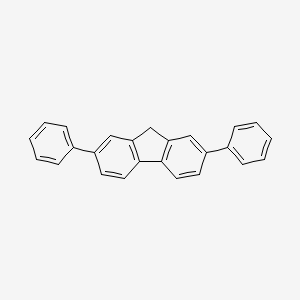

2,7-Diphenylfluorene

Descripción general

Descripción

2,7-Diphenylfluorene (2,7-DPF) is a synthetic compound that has been used in a wide range of scientific research applications. It is a member of the fluorene family, which is a group of compounds that contain two benzene rings connected by a single bond. 2,7-DPF is a potent fluorescent dye that is used to label and track molecules in the body. It is also used to study the mechanism of action of drugs and to develop new drugs.

Aplicaciones Científicas De Investigación

Fluorescent Materials and Probes

- 2,7-Diphenylfluorene derivatives exhibit high fluorescence quantum yields, making them useful in applications like fluorescent solvatochromic dyes. For instance, 2,7-di(p-substituted-phenyl)fluorenes with nitro groups demonstrate high fluorescence yields and unique on–off emission behavior influenced by solvents (Kotaka, Konishi, & Mizuno, 2010).

- Certain metallafluorenes with 2,7-diphenylfluorene structures are promising as sensitive luminescent probes for surfactants in aqueous solutions. Their hydrophobic structures and tunable emission behaviors allow for the detection and characterization of lipophilic structures in biological and industrial applications (Spikes et al., 2021).

Photophysical Properties

- The photophysical and fluorescence anisotropic properties of polyfluorene β-conformation films have been extensively studied. These properties are crucial for applications in organic electronics, including organic lasers. The β-conformational domains of polyfluorenes like poly(9,9-dioctylfluorene-2,7-diyl) show unique behaviors like shorter lifetime and larger fluorescence anisotropy compared to other conformations, highlighting their potential in advanced photonic applications (Yu et al., 2018).

Organic Electronics

- 2,7-Diphenylfluorene derivatives are pivotal in the development of organic electronic materials. For example, a study on oligoaminofluorene derivative 9,9-didecyl-N,N-bis(9,9-didecyl-7-N,N-diphenylaminofluoren-2-yl)-N,N-diphenylfluorene-2,7-diamine revealed its potential as an electroluminescent material due to its thermal stability, glass transition near room temperature, and unique emission properties (Belfield et al., 2003).

- Polymers containing 2,7-diphenylfluorene units have been investigated for their gas separation properties, indicating the versatility of this moiety in different material science applications (Xu et al., 2002).

Propiedades

IUPAC Name |

2,7-diphenyl-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18/c1-3-7-18(8-4-1)20-11-13-24-22(15-20)17-23-16-21(12-14-25(23)24)19-9-5-2-6-10-19/h1-16H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONDNUVOUHGJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576269 | |

| Record name | 2,7-Diphenyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Diphenyl-9h-fluorene | |

CAS RN |

3419-46-3 | |

| Record name | 2,7-Diphenyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

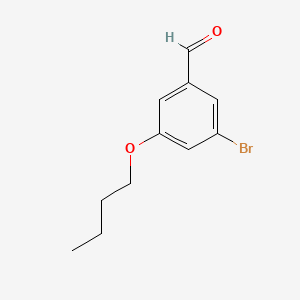

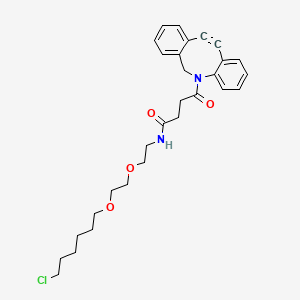

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289483.png)